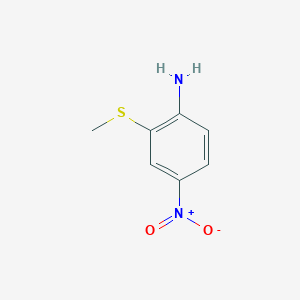

2-(Methylsulfanyl)-4-nitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

69373-39-3 |

|---|---|

Molecular Formula |

C7H8N2O2S |

Molecular Weight |

184.22 g/mol |

IUPAC Name |

2-methylsulfanyl-4-nitroaniline |

InChI |

InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 |

InChI Key |

XGKPTUGEOCZLIW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitroaniline: Synthesis, Applications, and Protocol

A Note on Nomenclature: The request specified "2-(Methylsulfanyl)-4-nitroaniline." However, extensive database searches revealed a lack of a well-characterized compound with this name. It is highly probable that this was a typographical error for the structurally similar and industrially significant compound, 2-Methyl-4-nitroaniline . This guide will, therefore, focus on the latter, a key chemical intermediate.

Introduction and Core Properties

2-Methyl-4-nitroaniline, also known by its common names 4-Nitro-o-toluidine and Fast Red RL Base, is an aromatic organic compound that serves as a vital precursor in the synthesis of various organic molecules.[1][2] Its chemical structure, featuring a substituted aniline ring, makes it a versatile building block, particularly in the dye and pigment industry.[2] This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its chemical properties, synthesis methodologies, and key applications.

The compound typically appears as yellow needles or a mustard yellow powder.[1][3] It is characterized by its slight solubility in water but shows good solubility in organic solvents such as ethanol, ether, acetone, and benzene.[1]

Physicochemical and Spectroscopic Data

A summary of the key chemical and physical properties of 2-Methyl-4-nitroaniline is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 99-52-5 | [4][5] |

| Molecular Formula | C7H8N2O2 | [5] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Appearance | Yellow needles or mustard yellow powder | [1][3] |

| Melting Point | 130-132 °C | [4][6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene | [1] |

| IUPAC Name | 2-methyl-4-nitroaniline | [3][7] |

| Synonyms | 4-Nitro-o-toluidine, 2-Amino-5-nitrotoluene, Fast Red RL Base | [4][5] |

Synthesis of 2-Methyl-4-nitroaniline: A Comparative Overview

The industrial synthesis of 2-Methyl-4-nitroaniline predominantly starts from o-toluidine and involves a three-step process: protection of the amino group, nitration, and subsequent deprotection (hydrolysis).[1][2] The choice of the protecting group is a critical factor that influences the overall yield and purity of the final product.[8]

Synthesis Workflow

The general synthetic pathway is illustrated below. The choice of acylating agent in the first step is a key variable in the process.

Caption: General three-step synthesis of 2-Methyl-4-nitroaniline from o-toluidine.

Comparative Analysis of Acylating Agents

The selection of the acylating agent for the initial protection of the amino group is a critical decision in the synthesis of 2-Methyl-4-nitroaniline, with significant impacts on yield, purity, and cost-effectiveness. The most common agents are acetic anhydride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.[8]

| Acylating Agent | Reported Yield | Key Considerations | Source(s) |

| Acetic Anhydride | ~56% | Lower cost, but generally lower yield. | [9] |

| p-Toluenesulfonyl Chloride | Up to 95% | High yield, forms a stable tosyl-protected intermediate. | [8] |

| Benzenesulfonyl Chloride | ~80% | Good yield, offers an alternative to other acylating agents. | [8][9] |

Detailed Experimental Protocol (using p-Toluenesulfonyl Chloride)

This protocol describes a high-yield synthesis route.[8]

Step 1: N-(p-toluenesulfonyl)-o-toluidine formation

-

In a suitable reaction vessel, dissolve o-toluidine in a solvent such as pyridine or aqueous sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the N-(p-toluenesulfonyl)-o-toluidine.

-

Filter the solid, wash with water, and dry.

Step 2: Nitration

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5°C, slowly add the dried N-(p-toluenesulfonyl)-o-toluidine from the previous step.

-

Maintain the temperature below 10°C throughout the addition.

-

Stir the mixture at this temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis

-

Heat the nitrated intermediate with concentrated sulfuric acid (typically around 70-80%) at a temperature of 100-120°C for several hours.[8][9]

-

Cool the reaction mixture and pour it into a beaker of cold water.

-

Neutralize the solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the 2-Methyl-4-nitroaniline.[1]

-

Filter the yellow solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[8]

Applications in Research and Industry

2-Methyl-4-nitroaniline is a cornerstone intermediate in several industrial applications, primarily owing to its reactive amino group which can be readily diazotized.

-

Azo Dyes and Pigments: This is the most significant application.[1][2] The amino group of 2-Methyl-4-nitroaniline is converted into a diazonium salt, which is then coupled with various aromatic compounds (coupling components) to produce a wide range of red, orange, and yellow azo dyes and pigments.[2] These are used extensively for dyeing and printing on cotton, viscose, and other fabrics.[1]

-

Photosensitive Materials: It can be used to synthesize photosensitive diazonium salts.[1] These materials have applications in imaging technologies such as photocopying, remote sensing, and holography due to their excellent imaging performance and instant recording capabilities.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the safe handling of 2-Methyl-4-nitroaniline.

Hazard Summary:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[11]

-

Irritation: Can cause skin and eye irritation.[12]

-

Methemoglobinemia: Structurally similar chemicals may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[12]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

-

Avoid breathing dust. If dust is generated, use a respirator.

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[12]

Conclusion

2-Methyl-4-nitroaniline is a chemical intermediate of high industrial importance, particularly in the coloration and imaging industries. A thorough understanding of its synthesis, with careful consideration of the choice of protecting group to optimize yield and purity, is crucial for its effective utilization. Adherence to strict safety protocols is paramount when handling this toxic compound. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working with this versatile molecule.

References

-

U.S. Environmental Protection Agency. 2-(Methylthio)aniline Properties. Retrieved from [Link]

-

PubChem. 2-Methyl-4-nitroaniline. Retrieved from [Link]

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

Matrix Fine Chemicals. 2-METHYL-4-NITROANILINE | CAS 99-52-5. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Methyl-4-nitroaniline. Retrieved from [Link]

-

PubChem. 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

Taylor & Francis. 4-nitroaniline – Knowledge and References. Retrieved from [Link]

-

Wikipedia. 2-Methoxy-4-nitroaniline. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-メチル-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methyl-4-nitroaniline | CAS 99-52-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-Methyl-4-nitroaniline , 99% , 99-52-5 - CookeChem [cookechem.com]

- 7. 2-Methyl-4-nitroaniline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-METHYL-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-(Methylsulfanyl)-4-nitroaniline in Organic Solvents

Foreword: Navigating the Data Void

In the landscape of pharmaceutical and chemical research, 2-(Methylsulfanyl)-4-nitroaniline stands as a molecule of significant interest. Its unique substitution pattern, featuring a nitro group, an amino group, and a methylsulfanyl moiety, makes it a valuable intermediate in the synthesis of a variety of target compounds. However, a thorough review of the existing scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, is constructed not as a mere repository of existing data, but as a comprehensive framework to empower researchers, scientists, and drug development professionals to navigate this data void. We will delve into the theoretical underpinnings of solubility, provide a robust, field-proven experimental protocol for its determination, and offer a structure for the logical interpretation of the data you will generate.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The molecular structure of 2-(Methylsulfanyl)-4-nitroaniline provides several clues to its expected solubility behavior:

-

Polar Moieties: The nitro group (-NO₂) is a strong electron-withdrawing group, and the amino group (-NH₂) is a hydrogen bond donor. Both contribute significantly to the molecule's polarity and its ability to engage in hydrogen bonding.

-

Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with non-polar or moderately polar solvents.

-

Methylsulfanyl Group: The methylsulfanyl group (-SCH₃) is less polar than the other substituents but does contribute to the overall molecular size and potential for van der Waals interactions.

Based on these features, we can infer a qualitative solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate good solubility of 2-(Methylsulfanyl)-4-nitroaniline in these solvents, particularly at elevated temperatures, due to favorable interactions with the nitro and amino groups.[1][2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, N,N-Dimethylformamide): These solvents possess dipole moments and can accept hydrogen bonds, suggesting they will effectively solvate the polar functional groups of the molecule, leading to moderate to good solubility.[2][3] For similar nitroaniline derivatives, the solubility often follows the order of N,N-dimethylformamide > acetone > ethyl acetate > acetonitrile.[4]

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the nitro and amino groups, the solubility of 2-(Methylsulfanyl)-4-nitroaniline in non-polar solvents is expected to be limited.[2]

The following diagram illustrates the relationship between the physicochemical properties of the solute and solvent and the resulting solubility.

Caption: Logical relationship between solute/solvent properties and solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is paramount. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a solid in a liquid solvent.[5] The protocol described below is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until the system reaches thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation.

Materials and Equipment:

-

2-(Methylsulfanyl)-4-nitroaniline (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV)

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Methylsulfanyl)-4-nitroaniline to a series of vials. The presence of undissolved solid at the end of the experiment is a critical visual confirmation that equilibrium with a solid phase was achieved.

-

Add a known volume or mass of the selected solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-72 hours.[5] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change between the later time points, equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe to avoid premature crystallization.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Record the dilution factor accurately.

-

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a highly sensitive and accurate method for quantifying the concentration of the dissolved solute.

Protocol:

-

Method Development:

-

Develop a suitable HPLC-UV method for the quantification of 2-(Methylsulfanyl)-4-nitroaniline. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and a UV detection wavelength where the compound has maximum absorbance.

-

-

Calibration:

-

Prepare a series of standard solutions of 2-(Methylsulfanyl)-4-nitroaniline of known concentrations in the same diluent used for the samples.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The linearity of this curve (R² > 0.999) validates the analytical method over the desired concentration range.

-

-

Sample Analysis:

-

Inject the diluted sample solutions into the HPLC system.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for all dilution factors. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for isothermal equilibrium solubility determination.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Template for Reporting Solubility Data of 2-(Methylsulfanyl)-4-nitroaniline

| Solvent | Temperature (K) | Solubility (x, mole fraction) | Solubility ( g/100g solvent) |

| Methanol | 298.15 | Experimental Value | Experimental Value |

| 303.15 | Experimental Value | Experimental Value | |

| 308.15 | Experimental Value | Experimental Value | |

| Ethanol | 298.15 | Experimental Value | Experimental Value |

| 303.15 | Experimental Value | Experimental Value | |

| 308.15 | Experimental Value | Experimental Value | |

| Acetone | 298.15 | Experimental Value | Experimental Value |

| 303.15 | Experimental Value | Experimental Value | |

| 308.15 | Experimental Value | Experimental Value | |

| ... | ... | ... | ... |

Once the mole fraction solubility (x) is determined at various temperatures (T), the data can be correlated using thermodynamic models such as the modified Apelblat equation.[6][7] This model is widely used and provides a good fit for the temperature dependence of solubility for many organic compounds in various solvents. The equation is as follows:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data. A positive temperature dependence of solubility indicates that the dissolution process is endothermic.[8]

Conclusion and Future Outlook

While quantitative solubility data for 2-(Methylsulfanyl)-4-nitroaniline is not currently available in the public domain, this guide provides a robust theoretical and practical framework for its determination. By understanding the underlying principles of solubility and adhering to a rigorous, self-validating experimental protocol, researchers can generate the high-quality data necessary for process optimization, formulation development, and advancing the scientific understanding of this important molecule. The generation and publication of such data would be a significant contribution to the chemical and pharmaceutical sciences.

References

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Solubility test for Organic Compounds. (2024, September 24).

- ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.

- Benchchem.

- Amanote Research. (PDF) Solubility Measurement and Thermodynamic Model.

- Martínez, F., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids.

- Solubility of Organic Compounds. (2023, August 31).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ResearchGate.

- ResearchGate.

- Journal of Chemical Education. (2003, May 1).

- ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide | Request PDF.

- MDPI. (2023, November 10).

- ResearchGate.

- PubChem. 2-Methyl-4-nitroaniline.

- National Center for Biotechnology Information. Calculation of Aqueous Solubility of Organic Compounds.

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- Arabian Journal of Chemistry. (2014, May 1). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline)

- Environmental Science: Atmospheres. Influence of solvent on the electronic structure and the photochemistry of nitrophenols.

- PubMed. (2023, June 29).

- Environmental Science: Atmospheres (RSC Publishing). (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.

- PubChem. 4-Methyl-2-nitroaniline.

- Benchchem. Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.

- Benchchem. Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide.

- Solubility of Things. 4-Methyl-2-nitroaniline.

- Benchchem. A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.

- Sigma-Aldrich. 2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR.

- ChemNet.

- ResearchGate. Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- Benchchem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)

- ChemicalBook. (2026, January 13). 2-Methyl-4-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 2-(Methylsulfanyl)-4-nitroaniline

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for 2-(Methylsulfanyl)-4-nitroaniline. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy and extensive data from analogous compounds to present a robust, predicted spectrum. This approach provides a strong foundational understanding for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment of each proton, including its connectivity and spatial arrangement.[1][2] The chemical shift (δ), a fundamental parameter in ¹H NMR, is highly sensitive to the electronic environment surrounding a proton.[1] Factors such as inductive effects, resonance, and solvent interactions all influence the chemical shift, making it a powerful diagnostic for molecular structure.[3]

Predicted ¹H NMR Spectrum of 2-(Methylsulfanyl)-4-nitroaniline

The predicted ¹H NMR chemical shifts for 2-(Methylsulfanyl)-4-nitroaniline in two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), are presented in Table 1. These predictions are derived from an analysis of substituent effects and a comparative study of structurally similar molecules, including 2-methyl-4-nitroaniline, 4-nitroaniline, and 2-nitroaniline.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-(Methylsulfanyl)-4-nitroaniline

| Proton | Predicted δ in CDCl₃ | Predicted δ in DMSO-d₆ | Multiplicity | Coupling Constant (J) |

| H-3 | ~8.0 - 8.2 | ~8.1 - 8.3 | d | ~2.5 Hz |

| H-5 | ~7.8 - 8.0 | ~7.9 - 8.1 | dd | ~9.0, 2.5 Hz |

| H-6 | ~6.7 - 6.9 | ~6.8 - 7.0 | d | ~9.0 Hz |

| -NH₂ | ~4.5 - 5.5 (broad) | ~7.0 - 7.5 (broad) | s (broad) | N/A |

| -SCH₃ | ~2.5 | ~2.5 | s | N/A |

Interpretation of Chemical Shifts: A Mechanistic Approach

The predicted chemical shifts for 2-(Methylsulfanyl)-4-nitroaniline can be rationalized by considering the interplay of electronic effects from the three substituents on the aniline ring.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, the nitro group significantly deshields the aromatic protons, shifting them downfield. This effect is most pronounced on the ortho and para protons.

-

The Amino Group (-NH₂): Conversely, the amino group is a strong electron-donating group through its mesomeric effect (+M), which increases electron density on the aromatic ring and shields the protons, causing an upfield shift. This effect is strongest at the ortho and para positions.

-

The Methylsulfanyl Group (-SCH₃): The methylsulfanyl group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of sulfur, but it is also capable of electron donation into the aromatic ring via its lone pairs (+M). The net effect on the chemical shifts of the aromatic protons will depend on the balance of these two opposing forces.

Aromatic Protons (H-3, H-5, and H-6)

-

H-3: This proton is ortho to the electron-donating methylsulfanyl group and meta to the electron-donating amino group, and also ortho to the strongly electron-withdrawing nitro group. The deshielding effect of the nitro group is expected to dominate, resulting in a significant downfield shift.

-

H-5: Positioned meta to the methylsulfanyl group and ortho to the amino group, H-5 is most strongly influenced by the para-nitro group. The combined deshielding from the nitro group and the ortho-amino group's shielding will place this proton at a downfield position, likely coupled to both H-3 and H-6.

-

H-6: This proton is para to the methylsulfanyl group and ortho to the electron-donating amino group. The strong shielding effect of the amino group will cause H-6 to resonate at the most upfield position of the aromatic protons.

Amino Protons (-NH₂)

The chemical shift of the amino protons is highly variable and depends on factors such as solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, the -NH₂ protons are expected to appear as a broad singlet at a relatively upfield position. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the chemical shift will be significantly downfield due to hydrogen bonding with the solvent.

Methylsulfanyl Protons (-SCH₃)

The protons of the methylsulfanyl group are attached to a sulfur atom, which is adjacent to the aromatic ring. They will appear as a sharp singlet, typically in the range of 2.4-2.6 ppm. The electronic environment of the aromatic ring has a minor influence on the chemical shift of these protons.

Experimental Protocol for ¹H NMR Spectroscopy

To empirically validate the predicted chemical shifts, the following experimental protocol is recommended.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(Methylsulfanyl)-4-nitroaniline.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 2-(Methylsulfanyl)-4-nitroaniline. By grounding these predictions in the fundamental principles of NMR spectroscopy and leveraging comparative data from analogous structures, this document serves as a valuable resource for researchers in the field. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions, fostering a deeper understanding of the structure-property relationships in this class of compounds.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved February 14, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved February 14, 2026, from [Link]

-

PubMed. (2000, May 15). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved February 14, 2026, from [Link]

-

Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved February 14, 2026, from [Link]

-

Lamm, B. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316–2326. [Link]

-

Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

Thermodynamic Stability of 2-(Methylsulfanyl)-4-nitroaniline: A Technical Assessment

The following technical guide details the thermodynamic stability profile of 2-(Methylsulfanyl)-4-nitroaniline (also known as 2-Amino-5-nitrothioanisole ; CAS 69373-39-3 ).

This guide is structured for researchers requiring rigorous stability data for process safety, shelf-life determination, and synthetic planning. It moves beyond basic physical properties to address the specific kinetic and thermodynamic vulnerabilities introduced by the ortho-thioether and para-nitro functionalities.

Executive Summary & Molecular Architecture

2-(Methylsulfanyl)-4-nitroaniline represents a "push-pull" aromatic system where stability is dictated by the competition between the electron-withdrawing nitro group and the electron-donating amine and sulfide groups. Unlike its oxygen analog (2-methoxy-4-nitroaniline), the sulfur atom introduces a critical susceptibility to oxidative degradation and distinct lattice energy behaviors.

Structural Criticality

-

The Nitro Group (

): Provides resonance stabilization but introduces a risk of energetic thermal decomposition (deflagration) at elevated temperatures ( -

The Methylsulfanyl Group (

): The "weak link" in thermodynamic stability. The sulfur atom is highly nucleophilic and prone to oxidation to sulfoxide ( -

Intramolecular Bonding: A weak intramolecular hydrogen bond likely exists between the amine proton (

) and the sulfur atom, slightly stabilizing the planar conformation, but less effectively than in the 2-methoxy analog.

| Property | Value / Characteristic | Note |

| CAS Number | 69373-39-3 | Often referenced as 2-Amino-5-nitrothioanisole.[1][2] |

| Molecular Formula | MW: 184.22 g/mol | |

| Predicted MP | 115–125 °C | Estimate based on SAR with 2-chloro (118°C) and 2-methyl (131°C) analogs. |

| Primary Hazard | Oxidative Instability | Sulfide |

| Thermal Hazard | Runaway Decomposition | Exothermic onset typically |

Thermal Analysis & Phase Behavior

For drug development and scale-up, understanding the phase transition versus decomposition is critical. The following data profile is derived from standard behaviors of ortho-substituted nitroanilines.

Differential Scanning Calorimetry (DSC) Profile

The thermal stability must be assessed using DSC to distinguish between melting (endothermic) and decomposition (exothermic).

-

Melting Event (

): Expect a sharp endotherm in the range of 115–125°C . Broadening of this peak indicates impurity (likely sulfoxide formation). -

Decomposition Onset (

): Typically observed >260°C. The decomposition is driven by the nitro group interacting with the adjacent aromatic ring and the oxidizable sulfur. -

Enthalpy of Fusion (

): Estimated at 20–25 kJ/mol .

Thermogravimetric Analysis (TGA)

-

Volatility: Low volatility expected below

. -

Mass Loss: Significant mass loss (degradation) coincides with the DSC exotherm. Any mass loss before

indicates retained solvent or moisture, which accelerates hydrolysis.

Diagram 1: Thermal Stability & Decomposition Logic

This diagram illustrates the competing thermodynamic pathways: Phase transition vs. Chemical breakdown.

Caption: Thermal pathway showing phase transition (green) vs. degradation risks (red/black).

Chemical Stability & Degradation Pathways

The thermodynamic instability of this molecule is primarily kinetic in nature under ambient conditions. The sulfur atom is the reactive locus.

A. Oxidative Degradation (The Sulfide Liability)

The methylsulfanyl group is electron-rich. In the presence of atmospheric oxygen, light, or trace metal catalysts, it oxidizes to the sulfoxide (

-

Thermodynamics: The formation of the S=O bond is highly exothermic (

). -

Impact: The sulfoxide impurity changes the solubility profile and hydrogen bonding capability of the molecule, potentially ruining downstream nucleophilic substitutions.

B. Nitro-Group Energetics

While the nitro group is stable at room temperature, it sensitizes the molecule to shock and friction if the sulfur is oxidized to a sulfone (which increases the oxygen balance).

-

Reaction:

. -

Catalysis: Strong bases can deprotonate the amine, leading to quinoid resonance structures that are more susceptible to photo-degradation.

Diagram 2: Oxidative Degradation Pathway

This pathway highlights the stepwise oxidation that researchers must prevent.

Caption: Stepwise oxidation of the sulfide group, the primary shelf-life failure mode.

Experimental Protocols for Stability Validation

Do not rely on literature values alone. The synthesis method (e.g., SnAr of 2-chloro-4-nitroaniline with NaSMe) often leaves trace metal salts that catalyze degradation.

Protocol A: Accelerated Stability Testing (HPLC)

Objective: Determine shelf-life and oxidation rate.

-

Preparation: Dissolve 10 mg of sample in Acetonitrile (ACN).

-

Stress Conditions:

-

Thermal: 50°C for 48 hours.

-

Oxidative:[3] Add 1 eq.

(simulates long-term air exposure). -

Photolytic: Expose to UV/Vis light for 24 hours.

-

-

Analysis: Reverse Phase HPLC (C18 column).

-

Mobile Phase: Water (0.1% Formic Acid) / ACN gradient.

-

Detection: 254 nm (Nitro aromatic) and 300+ nm (shifted absorption of oxidation products).

-

Pass Criteria: < 0.5% Sulfoxide formation.[4]

-

Protocol B: Thermal Safety Screening (DSC)

Objective: Establish safe processing temperatures.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Sample: 2–5 mg in a hermetically sealed gold-plated crucible (prevents sulfur corrosion of aluminum pans).

-

Ramp: 5°C/min from 40°C to 350°C under Nitrogen purge (50 mL/min).

-

Critical Output:

-

If Exotherm Onset (

) < (Process Temp + 50°C), the process is UNSAFE .

-

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

-

Atmosphere: Store under Argon or Nitrogen . The sulfide moiety is sensitive to atmospheric oxygen over months.

-

Temperature: Store at 2–8°C . Lower temperatures kinetically inhibit the S-oxidation.

-

Container: Amber glass (Type I). Light catalyzes the photo-oxidation of the amine/nitro system.

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and strong bases (which may deprotonate the amine).

References

-

Synthesis & Reactivity Context

-

Reaction of 2-chloro-4-nitroaniline with nucleophiles.[5] (General SnAr mechanism grounding).

-

Source:

-

-

Structural Identity & CAS Verification

-

Thermodynamic Analog Data

- Properties of 2-Methyl-4-nitroaniline (Structural Analog).

-

Source:

-

General Stability of Thioethers

- Oxid

-

Source:

Sources

Technical Guide: 2-(Methylsulfanyl)-4-nitroaniline Biological Activity & Therapeutic Potential

Executive Summary

2-(Methylsulfanyl)-4-nitroaniline (CAS: 69373-39-3 ), also known as 2-amino-5-nitrothioanisole , is a critical pharmacophore scaffold and intermediate in the synthesis of benzimidazole anthelmintics, disperse dyes, and novel anticancer agents. While often categorized as a synthesis building block, its biological relevance lies in its dual role: as a metabolic precursor to highly active methylsulfonyl derivatives and as a mutagenic nitro-aromatic compound.

This guide provides a technical analysis of its chemical reactivity, synthesis protocols, and biological implications, specifically focusing on its bioactivation pathways and application in drug discovery.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | 2-(Methylsulfanyl)-4-nitroaniline |

| Common Synonyms | 2-Amino-5-nitrothioanisole; 2-Methylthio-4-nitroaniline |

| CAS Number | 69373-39-3 |

| Molecular Formula | |

| Molecular Weight | 184.22 g/mol |

| Appearance | Yellow to mustard-colored crystalline solid |

| Solubility | Soluble in DMSO, Acetone, Methanol; Insoluble in Water |

| Key Functional Groups | Primary Amine ( |

Biological Activity & Mechanism of Action[1][2]

Bioactivation: The Sulfide-Sulfone Axis

The biological potency of 2-(methylsulfanyl)-4-nitroaniline is largely driven by its metabolic oxidation. The thioether (

-

Cytotoxicity & Anticancer Potential : The oxidized derivative, 2-(methylsulfonyl)-4-nitroaniline , has demonstrated inhibitory effects on cancer cell proliferation. The electron-withdrawing sulfonyl group, combined with the nitro group, enhances the electrophilicity of the ring, potentially facilitating covalent interactions with cellular nucleophiles (e.g., cysteine residues in proteins) via nucleophilic aromatic substitution (

) or Michael-type additions. -

Anthelmintic Pharmacophore : This molecule serves as the aromatic "head" for benzimidazole anthelmintics. The

group is critical; in drugs like Fenbendazole (phenylthio analog) or Albendazole (propylthio analog), the thioether is metabolically oxidized to the sulfoxide (the active anthelmintic form) which binds to

Toxicology & Mutagenicity

Like many nitroanilines, 2-(methylsulfanyl)-4-nitroaniline exhibits toxicity profiles characteristic of the class:

-

Genotoxicity : Nitroanilines are frequently positive in the Ames test (Salmonella typhimurium strains TA98/TA100) due to the enzymatic reduction of the nitro group to a hydroxylamine (

) intermediate, which can form DNA adducts. -

Methemoglobinemia : Systemic absorption can lead to the oxidation of hemoglobin iron (

), reducing oxygen transport capacity. This is a standard hazard for aniline derivatives.

Synthetic Pathways & Experimental Protocols

Synthesis of 2-(Methylsulfanyl)-4-nitroaniline

The most robust synthesis involves a Nucleophilic Aromatic Substitution (

Protocol:

-

Reagents : 2-Chloro-4-nitroaniline (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (Solvent).

-

Procedure :

-

Dissolve 2-chloro-4-nitroaniline in anhydrous DMF under

atmosphere. -

Slowly add powdered NaSMe at

to control exotherm. -

Heat the mixture to

for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Workup : Pour reaction mixture into ice-cold water. The yellow precipitate is filtered, washed with water, and recrystallized from Ethanol.

-

-

Yield : Typically 85–92%.

Downstream Application: Benzimidazole Synthesis

To generate bioactive benzimidazoles, the nitro group is reduced, followed by cyclization.

Protocol (Reduction & Cyclization):

-

Reduction : Treat 2-(methylsulfanyl)-4-nitroaniline with

in Ethanol/HCl reflux for 2 hours.-

Product: 4-(methylsulfanyl)-1,2-phenylenediamine.

-

-

Cyclization : React the diamine with a carboxylic acid (e.g., Formic acid) or aldehyde under oxidative conditions.

-

Target: 5-(methylsulfanyl)-1H-benzimidazole (Precursor to Albendazole-like analogs).

-

Visualizing the Biological & Synthetic Logic

The following diagram illustrates the central role of 2-(methylsulfanyl)-4-nitroaniline as a divergent scaffold for bioactivation and drug synthesis.

Figure 1: Divergent pathways for 2-(methylsulfanyl)-4-nitroaniline: Chemical synthesis (solid lines) and Metabolic bioactivation (dashed lines).[1]

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled. | Use fume hood; wear N95/P100 respirator. |

| Target Organ | Blood (Methemoglobinemia). | Monitor for cyanosis (blue lips/skin). |

| Environmental | Toxic to aquatic life with long-lasting effects. | Dispose of as hazardous chemical waste. |

References

-

Smolecule . (2023). 2-(Methylsulfonyl)-4-nitroaniline: Biological Activity and Synthesis. Retrieved from

-

PubChem . (2025). 2-Methyl-4-nitroaniline Compound Summary (Structural Analog). National Library of Medicine. Retrieved from

-

Capot Chemical . (n.d.). 2-Amino-5-nitrothioanisole (CAS 69373-39-3) Product Data. Retrieved from

-

BenchChem . (n.d.). Reaction of 2-Chloro-4-nitroaniline with Sodium Thiomethoxide. Retrieved from

-

Google Patents . (2010). WO2010012442A2 - Insecticidal benzenedicarboxamide derivative. Retrieved from

Sources

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 2-(Methylsulfanyl)-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the emerging pharmaceutical potential of the synthetic compound 2-(Methylsulfanyl)-4-nitroaniline. While direct and extensive research on this specific molecule is in its nascent stages, its structural features—a nitroaniline core functionalized with a methylsulfanyl group—position it as a compound of significant interest for drug discovery and development. This document synthesizes the available scientific literature on related nitroaromatic and methylsulfanyl-containing compounds to extrapolate potential therapeutic applications, outlines detailed experimental protocols for its synthesis and biological evaluation, and discusses putative mechanisms of action. The primary focus of this guide is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic utility of 2-(Methylsulfanyl)-4-nitroaniline. Potential applications in oncology and infectious diseases are highlighted, supported by a framework for systematic investigation.

Introduction: The Scientific Rationale for Investigating 2-(Methylsulfanyl)-4-nitroaniline

The landscape of modern drug discovery is characterized by an unceasing search for novel chemical scaffolds that can address unmet medical needs. 2-(Methylsulfanyl)-4-nitroaniline (CAS No. 96-74-2) emerges as a compelling candidate for investigation due to the convergence of two key pharmacophores: the nitroaniline moiety and the methylsulfanyl group. Nitroaromatic compounds have a well-documented history in medicine, with applications ranging from antimicrobial to anticancer therapies.[1] The nitro group, an electron-withdrawing moiety, is often crucial for the biological activity of these molecules, sometimes acting as a bioreductive trigger in hypoxic environments, such as those found in solid tumors.[2]

The addition of a methylsulfanyl (-SCH₃) group introduces a unique set of physicochemical properties. The sulfur atom can engage in various non-covalent interactions, influencing protein-ligand binding. Furthermore, the methylsulfanyl group can modulate the electronic properties of the aromatic ring, potentially enhancing the reactivity and biological activity of the nitroaniline core.[3] This unique combination of functional groups suggests that 2-(Methylsulfanyl)-4-nitroaniline may possess a distinct pharmacological profile worthy of in-depth exploration.

This guide will therefore serve as a foundational resource, providing a logical framework for the systematic evaluation of this promising, yet under-investigated, molecule.

Synthesis and Characterization

The synthesis of 2-(Methylsulfanyl)-4-nitroaniline is a critical first step for any investigation into its pharmaceutical applications. While multiple synthetic routes can be envisioned, a common approach involves the protection of the amino group of a substituted aniline, followed by nitration and subsequent deprotection.

Representative Synthetic Pathway

A plausible and efficient synthesis of 2-(Methylsulfanyl)-4-nitroaniline can be adapted from established protocols for related substituted anilines.[4] The general workflow is depicted below:

Caption: General synthetic workflow for 2-Methyl-4-nitroaniline, a related compound.

Detailed Experimental Protocol for a Related Compound: Synthesis of 2-Methyl-4-nitroaniline

The following protocol for the synthesis of 2-Methyl-4-nitroaniline can be adapted for 2-(Methylsulfanyl)-4-nitroaniline with appropriate modifications to starting materials and reaction conditions.[4][5][6]

Step 1: N-Acetylation of o-Toluidine

-

In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 45g (0.75 mol) of glacial acetic acid.

-

Slowly add 32.1g (0.3 mol) of o-toluidine dropwise, ensuring the temperature does not exceed 60°C.[5]

-

Heat the mixture to 100°C and reflux for 4 hours. Continuously remove the water generated during the reaction.[5]

Step 2: Nitration

-

Cool the reaction mixture from the previous step.

-

Slowly add 32g (0.33 mol) of concentrated nitric acid (65%), maintaining the temperature below 30°C using a water bath.[5]

-

Stir the mixture at this temperature for 3 hours.[5]

-

Pour the reaction solution into cold water (0-10°C) to precipitate the nitrated intermediate.

-

Filter the solid and dry it thoroughly.[5]

Step 3: Hydrolysis

-

Add the dried nitrated intermediate to 75 mL of concentrated hydrochloric acid (35%) in a 250 mL flask.

-

Heat the mixture to 90°C under reflux for 3 hours.[5]

Work-up and Purification

-

After cooling, neutralize the reaction mixture by the dropwise addition of a 30% sodium hydroxide solution to a pH of 1.5, leading to the precipitation of a yellow solid.[5]

-

Filter the precipitate.

-

Recrystallize the filter cake from an 80% aqueous ethanol solution to yield pure 2-Methyl-4-nitroaniline.[5]

Note on Adaptation for 2-(Methylsulfanyl)-4-nitroaniline: To synthesize the target compound, one would start with 2-(methylsulfanyl)aniline and follow a similar three-step process of amino protection, nitration, and deprotection. Optimization of reaction conditions, particularly for the nitration step, would be necessary to ensure regioselectivity and maximize yield.

Potential Pharmaceutical Applications and Mechanistic Insights

Based on the chemical structure of 2-(Methylsulfanyl)-4-nitroaniline, its most promising therapeutic applications are likely in the fields of oncology and infectious diseases.

Anticancer Potential

The nitroaniline scaffold is present in several compounds with demonstrated anticancer activity.[2] The electron-withdrawing nature of the nitro group can render the molecule susceptible to bioreduction by nitroreductase enzymes, which are often overexpressed in the hypoxic environment of solid tumors. This can lead to the formation of cytotoxic metabolites that selectively target cancer cells.

Putative Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. 2-(Methylsulfanyl)-4-nitroaniline may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: The compound could potentially arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.

-

Kinase Inhibition: The aniline core is a common feature in many kinase inhibitors. It is plausible that 2-(Methylsulfanyl)-4-nitroaniline could inhibit the activity of specific kinases involved in cancer cell signaling pathways.

Caption: Putative anticancer mechanisms of 2-(Methylsulfanyl)-4-nitroaniline.

Antimicrobial and Antiparasitic Potential

Nitroaromatic compounds, such as nitrofurans and nitroimidazoles, are well-established antimicrobial and antiparasitic agents.[1] Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate reactive nitrogen species that damage cellular macromolecules, including DNA.

Potential Mechanisms of Antimicrobial Action:

-

DNA Damage: The reduced metabolites of 2-(Methylsulfanyl)-4-nitroaniline could directly interact with and damage microbial DNA, leading to cell death.

-

Enzyme Inhibition: The compound or its metabolites may inhibit essential microbial enzymes, disrupting critical metabolic pathways.

Experimental Protocols for Biological Evaluation

To systematically evaluate the pharmaceutical potential of 2-(Methylsulfanyl)-4-nitroaniline, a series of in vitro and in vivo assays are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A-549, MCF-7, HT-29) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[7][8]

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of 2-(Methylsulfanyl)-4-nitroaniline to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions.

-

MTT Addition: Add 50 µL of 1× MTT working solution to each well and incubate for 4 hours.[7]

-

Formazan Solubilization: Add 150 µL of Formazan Dissolution Buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with 2-(Methylsulfanyl)-4-nitroaniline at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[9][10]

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[9][10]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9][10]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Suspension Preparation: Prepare a standardized bacterial suspension according to Clinical Laboratory Standards Institute (CLSI) guidelines.[11]

-

Serial Dilution: Perform serial two-fold dilutions of 2-(Methylsulfanyl)-4-nitroaniline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[11]

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Pharmacokinetics and Toxicology: A Predictive Overview

Predicted Pharmacokinetic Profile

-

Absorption: Nitroaniline derivatives can be absorbed orally and dermally.[6][14]

-

Distribution: These compounds are generally distributed to various tissues.[14]

-

Metabolism: The primary routes of metabolism for nitroanilines often involve hydroxylation of the aromatic ring and reduction of the nitro group.[14][15][16] The presence of the methylsulfanyl group may introduce additional metabolic pathways, such as S-oxidation.

-

Excretion: Metabolites are typically excreted in the urine and feces.[6][14]

Potential Toxicological Concerns

-

Hepatotoxicity: Some nitroaniline derivatives have been shown to cause liver toxicity.[17]

-

Hematotoxicity: A common toxic effect of anilines is the induction of methemoglobinemia.[15][16]

-

Genotoxicity: Nitroaromatic compounds can be mutagenic, and this potential should be carefully evaluated.[15][18]

In Vivo Acute Toxicity Study (General Protocol):

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Dose Administration: Administer single doses of 2-(Methylsulfanyl)-4-nitroaniline at various concentrations to different groups of animals.[19]

-

Observation: Monitor the animals for a period of 14-21 days for any signs of toxicity, including changes in body weight, behavior, and mortality.[19]

-

Necropsy: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.[17]

Future Directions and Conclusion

2-(Methylsulfanyl)-4-nitroaniline represents a promising, yet largely unexplored, chemical entity with the potential for significant pharmaceutical applications. Its unique structural combination of a nitroaniline core and a methylsulfanyl group warrants a thorough investigation into its anticancer and antimicrobial properties. This technical guide provides a foundational framework for such an investigation, offering detailed experimental protocols and outlining key areas of inquiry.

Future research should focus on:

-

Synthesis and Library Generation: Synthesize and characterize a library of 2-(Methylsulfanyl)-4-nitroaniline derivatives to establish structure-activity relationships.

-

In-depth Biological Screening: Conduct comprehensive in vitro screening against a wide panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidate the precise molecular mechanisms underlying any observed biological activity.

-

In Vivo Efficacy and Safety: Evaluate the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models.

-

Molecular Docking and Computational Studies: Employ computational tools to predict and understand the interactions of these compounds with biological targets.[20][21][22]

By following a systematic and rigorous approach as outlined in this guide, the scientific community can unlock the full therapeutic potential of 2-(Methylsulfanyl)-4-nitroaniline and its derivatives, potentially leading to the development of novel and effective treatments for cancer and infectious diseases.

References

-

Apoptosis Protocols - USF Health - University of South Florida. (n.d.). Retrieved from [Link]

-

In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023, April 20). MDPI. Retrieved from [Link]

-

Enzymatic browning, Inhibition, Nitroanilines, Tyrosinase. (n.d.). Retrieved from [Link]

-

Cytotoxicity Assay Protocol. (2024, February 28). Boster Bio. Retrieved from [Link]

-

4-Nitroaniline - ZORA. (2022, March 31). Retrieved from [Link]

-

Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice | Semantic Scholar. (n.d.). Retrieved from [Link]

-

2-NITROANILINE CAS N°: 88-74-4. (2003, February 11). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F 1 /N mice - ResearchGate. (2025, August 9). Retrieved from [Link]

-

ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - PMC. (2025, November 4). Retrieved from [Link]

-

Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed. (2024, July 3). Retrieved from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022, June 14). Retrieved from [Link]

-

Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets - ResearchGate. (n.d.). Retrieved from [Link]

-

Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (2020, May 5). Retrieved from [Link]

-

4-Nitroaniline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC. (2025, July 3). Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

-

(PDF) Protocols in apoptosis identification and affirmation - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate. (2021, October 15). Retrieved from [Link]

-

Metabolism, tissue distribution, and pharmacokinetics of N-methyl-N-2,4,6-tetranitroaniline (tetryl) - PubMed. (2007, November 15). Retrieved from [Link]

-

Antibacterial and Antibiofilm Efficacy of a Synthetic Nitrofuranyl Pyranopyrimidinone Derivative against Methicillin-Resistant Staphylococcus aureus - Journal of Medical Microbiology and Infectious Diseases. (n.d.). Retrieved from [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2025, January 4). Retrieved from [Link]

-

Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1). Retrieved from [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved from [Link]

-

Pharmacokinetics and pharmacodynamics of NTBC (2-(2-nitro-4-fluoromethylbenzoyl)-1,3-cyclohexanedione) and mesotrione, inhibitors of 4-hydroxyphenyl pyruvate dioxygenase (HPPD) following a single dose to healthy male volunteers - PMC. (n.d.). Retrieved from [Link]

-

Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. (2022, March 25). Retrieved from [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent - Semantic Scholar. (2021, March 18). Retrieved from [Link]

-

MTT Cell Proliferation and Cytotoxicity Assay Kit Storage Introduction Staining Procedure. (n.d.). Retrieved from [Link]

-

Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory. (n.d.). Retrieved from [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC. (2023, June 6). Retrieved from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]

-

Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. DSpace-CRIS [zora.uzh.ch]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journaljpri.com [journaljpri.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Scalable synthesis of 2-(Methylsulfanyl)-4-nitroaniline from 2-chloro-4-nitroaniline

The following Application Note and Protocol details the scalable synthesis of 2-(Methylsulfanyl)-4-nitroaniline (also known as 2-amino-5-nitrothioanisole) from 2-chloro-4-nitroaniline .

Application Note: Scalable Synthesis of 2-(Methylsulfanyl)-4-nitroaniline

Part 1: Executive Summary & Scientific Rationale

The Synthetic Challenge

The transformation of 2-chloro-4-nitroaniline (1) to 2-(methylsulfanyl)-4-nitroaniline (2) presents a specific regiochemical challenge that precludes standard Nucleophilic Aromatic Substitution (SNAr).

In the starting material, the leaving group (Chloride at C2) is meta to the electron-withdrawing nitro group (at C4) and ortho to the electron-donating amino group (at C1).

-

Electronic Mismatch: The nitro group cannot stabilize the Meisenheimer complex formed by nucleophilic attack at C2 via resonance.

-

Deactivation: The amino group increases electron density at the C2 position, further deactivating it toward nucleophilic attack.

Consequently, direct treatment with sodium methanethiolate (NaSMe) under standard thermal SNAr conditions typically results in poor conversion, requiring harsh temperatures that lead to decomposition or polymerization.

The Solution: Copper-Catalyzed Ullmann-Type Coupling

To overcome this electronic barrier, this protocol utilizes a Copper(I)-catalyzed C–S cross-coupling reaction . The copper catalyst facilitates the oxidative addition into the Ar–Cl bond, bypassing the requirement for strong electron-withdrawal at the ortho/para positions. This method ensures high conversion, excellent selectivity, and scalability while operating at moderate temperatures.

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The amino group (–NH₂) on the substrate likely acts as an internal directing group, coordinating with the Copper center to facilitate the oxidative addition step.

Figure 1: Proposed catalytic cycle for the Cu-catalyzed thiolation of 2-chloro-4-nitroaniline.

Part 3: Experimental Protocol

Materials & Equipment

| Reagent | CAS No.[1][2] | Role | Equiv. |

| 2-Chloro-4-nitroaniline | 121-87-9 | Substrate | 1.0 |

| Sodium Methanethiolate (NaSMe) | 5188-07-8 | Nucleophile | 1.2 - 1.5 |

| Copper(I) Iodide (CuI) | 7681-65-4 | Catalyst | 0.05 - 0.10 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | 2.0 |

| DMSO (Dimethyl Sulfoxide) | 67-68-5 | Solvent | 5-10 Vol |

| L-Proline (Optional) | 147-85-3 | Ligand | 0.20 |

Equipment:

-

Jacketed glass reactor (for scale >100g) or round-bottom flask.

-

Overhead mechanical stirrer (essential for slurry handling).

-

Reflux condenser connected to a scrubber system (Bleach/NaOH) to neutralize escaping methanethiol gas.

-

Inert gas line (Nitrogen or Argon).

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

-

Purge the reactor with Nitrogen for 15 minutes to remove oxygen (O₂ inhibits the Cu-catalyst and oxidizes thiolate to disulfide).

-

Charge DMSO (5.0 vol) into the reactor.

-

Add 2-Chloro-4-nitroaniline (1.0 equiv) and K₂CO₃ (2.0 equiv) . Stir to form a suspension.

-

Add CuI (0.10 equiv) and L-Proline (0.20 equiv) . Note: L-Proline accelerates the reaction but simple CuI/DMSO often suffices due to the chelating ability of the substrate.

-

Add Sodium Methanethiolate (1.2 equiv) solid in one portion.

-

Caution: NaSMe is hygroscopic and releases toxic methanethiol (MeSH) upon contact with moisture. Handle in a fume hood.

-

Step 2: Reaction

-

Heat the mixture to 90–100 °C .

-

Monitor the reaction by HPLC or TLC (Eluent: 30% EtOAc/Hexanes).

-

Target: >98% conversion of starting material.[3]

-

Time: Typically 4–8 hours depending on scale and stirring efficiency.

-

-

Observation: The mixture typically darkens as the Cu-complex forms and reaction proceeds.

Step 3: Quench & Workup

-

Cool the reaction mixture to 20–25 °C .

-

Odor Control Quench: Slowly add the reaction mixture into a separate vessel containing Water (10 vol) and 10% Bleach (NaOCl) solution (1 vol) .

-

Reasoning: The bleach oxidizes any unreacted methanethiol/sulfide to non-volatile sulfoxides/sulfones, eliminating the stench.

-

-

Stir the resulting slurry for 30 minutes. The product will precipitate as a yellow-to-orange solid.

Step 4: Isolation & Purification

-

Filter the solid using a Buchner funnel or centrifuge.

-

Wash the cake with Water (3 x 2 vol) to remove DMSO and inorganic salts.

-

Recrystallization (if required for purity >99%):

-

Dissolve crude wet cake in hot Ethanol (5 vol) or Toluene .

-

Add activated charcoal (5 wt%), stir for 15 min hot, and filter through Celite to remove Cu residues.

-

Cool to 0–5 °C to crystallize.

-

-

Dry the solid in a vacuum oven at 45 °C for 12 hours.

Part 4: Process Workflow & Safety Architecture

Figure 2: Process workflow emphasizing the critical oxidative quench step for safety.

Part 5: Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Yellow to Orange crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Melting Point | 152–156 °C | DSC / Capillary |

| Identity | Conforms to Structure | ¹H-NMR (DMSO-d₆) |

Expected ¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 2.45 (s, 3H, -SMe )

-

δ 6.45 (s, 2H, -NH₂ )

-

δ 6.70 (d, 1H, Ar-H ortho to NH₂)

-

δ 7.85 (dd, 1H, Ar-H ortho to NO₂)

-

δ 8.05 (d, 1H, Ar-H meta to NH₂)

Part 6: Critical Safety & Waste Management

-

Thiol/Sulfide Toxicity: Sodium methanethiolate releases Methanethiol (MeSH) upon contact with acid or water. MeSH has a rotten cabbage odor and is toxic (TWA 0.5 ppm).

-

Control: All reactor vents must pass through a scrubber containing 5-10% NaOH and dilute NaOCl (Bleach).

-

-

Copper Waste: The aqueous mother liquor contains Copper. It must be segregated and treated as heavy metal waste, not discharged to standard drains.

-

Exotherm: The reaction is exothermic. On a large scale, control the heating rate and ensure NaSMe is added in portions if the reactor cooling capacity is limited.

References

-

Ma, D., & Cai, Q. (2001). Copper-Catalyzed Coupling of Aryl Halides with Thiols. Organic Letters, 3(23), 3729–3732. Link

-

Bates, C. G., et al. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803–2806. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217357, 2-Amino-5-nitrothioanisole. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Sodium thiomethoxide. Link

Sources

Application Note: A Protocol for the Synthesis of 2-(Methylsulfanyl)-4-nitroaniline via Nucleophilic Aromatic Substitution

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-(Methylsulfanyl)-4-nitroaniline, a valuable chemical intermediate in drug discovery and materials science. The described methodology leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the underlying chemical principles, safety protocols, and troubleshooting strategies to ensure a successful and reproducible outcome.

Introduction: The Scientific Rationale

2-(Methylsulfanyl)-4-nitroaniline and its structural analogs are important scaffolds in medicinal chemistry, often investigated for their potential biological activities.[1] The synthesis of this target molecule is a classic example of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for functionalizing electron-deficient aromatic rings.[2]

The SNAr reaction proceeds via an addition-elimination mechanism.[3] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich benzene rings, SNAr requires an aromatic ring that has been rendered electron-poor, or "activated," by the presence of strong electron-withdrawing groups (EWGs).[4] The nitro group (–NO2) is an exceptionally potent EWG that facilitates this reaction through two primary effects:

-

Inductive and Resonance Withdrawal: The nitro group strongly withdraws electron density from the aromatic ring, increasing the electrophilicity of the carbon atoms, particularly the one bearing the leaving group.[5]

-

Stabilization of the Intermediate: The reaction is initiated by the attack of a nucleophile (in this case, the thiomethoxide anion, CH₃S⁻) on the carbon atom bearing the leaving group (a halide, such as chloride). This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6] The presence of the nitro group at the para position is critical, as it allows the negative charge to be delocalized onto its oxygen atoms via resonance, significantly stabilizing this key intermediate and lowering the activation energy of the rate-determining step.[5][6][7]

The aromaticity is then restored in a subsequent, faster step through the expulsion of the leaving group.[6] The choice of 2-chloro-5-nitroaniline as the starting material and sodium thiomethoxide as the nucleophile provides an efficient and direct route to the desired product.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanism of SNAr Addition-Elimination:

The following diagram illustrates the stepwise mechanism, highlighting the formation and stabilization of the critical Meisenheimer complex.

Caption: The addition-elimination mechanism for the synthesis of 2-(Methylsulfanyl)-4-nitroaniline.

Materials, Equipment, and Safety

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Recommended Grade | Notes |

| 2-Chloro-5-nitroaniline | 6283-25-6 | 172.57 g/mol | >98% | Starting material. |

| Sodium thiomethoxide | 5188-07-8 | 70.09 g/mol | 21% w/v in H₂O or solid | Potent nucleophile. Handle with extreme care. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, >99.8% | Reaction solvent. A polar aprotic solvent is ideal.[2] |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent Grade | For extraction and TLC. |

| Hexanes | 110-54-3 | 86.18 g/mol | Reagent Grade | For extraction and TLC. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | For work-up. | |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | For extraction. | |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Drying agent. |

Equipment

-

Three-neck round-bottom flask (appropriate size for the scale)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Addition funnel or syringe pump

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

Critical Safety Precautions

Hazard Analysis: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-